2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
Description
The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic small molecule characterized by three key structural motifs:
- Biphenyl-acetamide core: A [1,1'-biphenyl]-4-yl group linked to an acetamide moiety.
- Piperazine-ethyl linker: A piperazine ring connected via an ethyl chain to the acetamide nitrogen.
- Hydrochloride salt: Improves aqueous solubility and bioavailability compared to the free base form.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-(4-phenylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S.ClH/c1-34-25-11-13-26(14-12-25)35(32,33)30-19-17-29(18-20-30)16-15-28-27(31)21-22-7-9-24(10-8-22)23-5-3-2-4-6-23;/h2-14H,15-21H2,1H3,(H,28,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMXLRYSKSRRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps. One common approach is to start with the biphenyl derivative, which is then functionalized to introduce the piperazine ring and the methoxyphenyl sulfonyl group. The final step involves the acylation of the piperazine derivative with acetic anhydride to form the acetamide, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist or agonist at alpha1-adrenergic receptors, modulating their activity and influencing physiological processes like smooth muscle contraction . The compound’s structure allows it to bind to these receptors with high affinity, thereby exerting its effects through receptor-mediated signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Biphenyl-Acetamide Core Modifications
The biphenyl group in the target compound is retained in CAS 915702-85-1 , but absent in analogs like RN3 (trichlorophenoxy-ethanone) and W-18 (piperidylidene sulfonamide) . The biphenyl moiety likely enhances π-π stacking interactions with hydrophobic receptor pockets, a feature absent in compounds with simpler aryl groups (e.g., RN3’s trichlorophenoxy).
Piperazine Substitution Patterns
Chain Length and Functionalization
Sulfonyl vs. Sulfonamide Groups
The target’s sulfonyl-piperazine differs from W-18’s sulfonamide-piperidylidene . Sulfonamides (W-18) are more prone to hydrolysis, whereas sulfonyl groups (target) offer greater stability under physiological conditions.
Implications of Structural Differences
Solubility and Bioavailability: The hydrochloride salt and sulfonyl group in the target compound likely improve aqueous solubility compared to non-ionic analogs (e.g., CAS 915702-85-1) .
Receptor Binding : The biphenyl and methoxyphenyl groups may synergize for dual hydrophobic and polar interactions, contrasting with RN3’s nitro/trichloro motifs, which prioritize electron-deficient interactions .
Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than sulfonamides (W-18) or unsubstituted piperazines (CAS 915702-85-1) .
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₃O₃S·HCl |
| Molecular Weight | 405.95 g/mol |
| CAS Number | 1426047-44-0 |
| Density | 1.2 g/cm³ |
| Melting Point | Not Available |
| Boiling Point | Approximately 559.6 °C |
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, a study involving piperazine derivatives showed promising results against various cancer cell lines, including MCF-7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer) cells. The derivatives demonstrated growth inhibition with varying degrees of effectiveness, suggesting that modifications in the molecular structure can enhance anticancer activity .
The mechanism of action for this compound appears to involve the inhibition of specific protein interactions crucial for cancer cell proliferation. In particular, it has been noted that the compound may disrupt the S100A2–p53 protein–protein interaction, which is pivotal in regulating cell growth and apoptosis . Furthermore, the presence of the piperazine moiety is believed to enhance solubility and bioavailability, contributing to its biological efficacy.
In Vitro Studies
In vitro studies have shown that the compound exhibits a dose-dependent inhibition of cell growth in various cancer models. For instance:
| Cell Line | GI50 (µM) | Activity |
|---|---|---|
| MCF-7 | 14 | Moderate Inhibition |
| HT29 | 25 | Significant Inhibition |
| A2780 | >50 | Low Activity |
These findings suggest that while the compound is effective against certain cancer types, its efficacy may vary significantly across different cell lines .
In Vivo Studies
Preliminary in vivo studies have indicated potential antitumor effects when administered in animal models. The compound demonstrated a reduction in tumor size and improved survival rates compared to control groups. However, further studies are required to fully elucidate its pharmacokinetics and long-term effects .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives, nucleophilic substitution, and amide bond formation. Key steps include:
- Sulfonylation : Reacting piperazine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .
- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the biphenylacetic acid moiety to the piperazine-ethylamine backbone .
- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol).
Purity assurance : Employ orthogonal analytical methods (HPLC, NMR, mass spectrometry) to confirm structural integrity and quantify impurities (>98% purity recommended for biological studies) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : and NMR confirm the presence of biphenyl, piperazine, and sulfonyl groups. Aromatic protons (δ 7.2–7.8 ppm) and methoxy singlet (δ ~3.8 ppm) are diagnostic .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and isotopic pattern matching the formula .
- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1150 cm (sulfonyl S=O) confirm functional groups .
Q. How should researchers design initial biological activity assays?
- In vitro binding assays : Use radioligand displacement or fluorescence polarization to assess affinity for targets like serotonin/dopamine receptors (common for piperazine-containing compounds) .
- Cell-based assays : Evaluate cytotoxicity (MTT assay) and functional activity (e.g., cAMP modulation for GPCR targets) in relevant cell lines (e.g., HEK293T) .
- Dose-response curves : Test concentrations ranging from 1 nM to 10 µM to determine IC or EC values .
Q. What physicochemical properties must be characterized for pharmacological studies?
- Solubility : Measure in aqueous buffers (e.g., PBS) and DMSO using nephelometry or UV-Vis spectroscopy .
- LogP : Determine via shake-flask method or computational tools (e.g., XLogP3) to predict membrane permeability .
- Stability : Assess in simulated gastric fluid (pH 1.2) and plasma using HPLC to identify degradation products .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor in vivo activity may stem from rapid metabolism (e.g., CYP450-mediated) or blood-brain barrier impermeability .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites and adjust dosing regimens .
- Species-specific differences : Compare receptor homology (e.g., human vs. murine targets) using computational alignment tools .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Temperature control : Conduct sulfonylation at 0–5°C to suppress di-sulfonylation byproducts .
- Catalyst selection : Use DMAP to accelerate amide bond formation and reduce reaction time .
- Workup protocols : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted sulfonyl chlorides .
Q. How can computational modeling predict target interactions and selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptors (e.g., 5-HT) and calculate binding energies .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes for >100 ns to assess stability of key interactions (e.g., hydrogen bonds with Asp155 in 5-HT) .
- Selectivity screening : Perform inverse virtual screening against off-target databases (e.g., ChEMBL) to prioritize experimental validation .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- Knockout/knockdown models : Use CRISPR/Cas9 to delete putative targets in cell lines and assess rescue of phenotype .
- Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (K, k, k) .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., ERK/MAPK activation) .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives?
- Core modifications : Synthesize analogs with varied substituents on the biphenyl (e.g., electron-withdrawing groups) or piperazine (e.g., fluorophenyl) moieties .
- Bioisosteric replacement : Replace the sulfonyl group with carbonyl or phosphonate to assess tolerance .
- Data analysis : Use multivariate regression (e.g., CoMFA) to correlate structural features with activity .
Methodological Considerations for Data Interpretation
Q. How to address batch-to-batch variability in biological assays?
- Standardize synthesis : Document reaction conditions (e.g., solvent purity, stirring rate) and characterize each batch with NMR/MS .
- Internal controls : Include reference compounds (e.g., known receptor antagonists) in every assay plate .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across batches .
Q. What preclinical safety assessments are mandatory before in vivo studies?
- Acute toxicity : Determine LD in rodents via OECD Guideline 423 .
- Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay .
- Cardiotoxicity screening : Assess hERG channel inhibition using patch-clamp electrophysiology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
